2-Methoxytetrahydro-2H-pyran-3-ol
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Overview
Description
Preparation Methods
2-Methoxytetrahydro-2H-pyran-3-ol can be synthesized through the reaction of 2,3-dihydropyran with methanol in the presence of a catalytic amount of hydrochloric acid . The reaction is exothermic and typically requires stirring for about 3 hours. After the reaction, sodium hydroxide pellets are added to neutralize the mixture . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
2-Methoxytetrahydro-2H-pyran-3-ol undergoes several types of chemical reactions, including elimination, oxidation, and substitution reactions. One notable reaction is its elimination reaction in the gas phase, which yields 3,4-dihydro-2H-pyran and methanol . This compound’s glycosidic linkage has been studied extensively, revealing its stereochemical properties and behavior under various conditions . Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide .
Scientific Research Applications
2-Methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in studying glycosidic linkages and their properties . In biology and medicine, this compound is used in the synthesis of various pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Methoxytetrahydro-2H-pyran-3-ol involves its interaction with molecular targets through its glycosidic linkage. This interaction can lead to the formation of various products depending on the reaction conditions and the presence of specific reagents . The compound’s ability to undergo elimination and substitution reactions makes it a versatile intermediate in many synthetic pathways .
Comparison with Similar Compounds
2-Methoxytetrahydro-2H-pyran-3-ol can be compared to other methoxy-substituted tetrahydropyrans and similar compounds like 2H-pyran and 4H-pyran derivatives . These compounds share similar structural motifs but differ in their reactivity and applications. For example, 2H-pyran derivatives are known for their stability and are commonly used in the synthesis of natural products and pharmaceuticals . The unique properties of this compound, such as its specific glycosidic linkage, make it distinct and valuable for specific research applications .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methoxyoxan-3-ol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(7)3-2-4-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
YLRJHOZUCLPMAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCCO1)O |
Origin of Product |
United States |
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